5-(Azidomethyl)pyrimidine

nucleoside synthesis click chemistry probe azidation methodology

5-(Azidomethyl)pyrimidine (CAS 1926980-88-2; C₅H₅N₅; MW 135.13 g/mol) is a C5-azidomethyl-substituted pyrimidine base that belongs to the class of azido-modified nucleobase precursors. Unlike nucleoside-level analogs (e.g., 5-azidomethyl-2′-deoxyuridine, AmdU), this compound is the free nucleobase scaffold, offering greater synthetic versatility as a building block for generating diverse C5-azidomethyl nucleoside/nucleotide libraries.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
Cat. No. B13472339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azidomethyl)pyrimidine
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)CN=[N+]=[N-]
InChIInChI=1S/C5H5N5/c6-10-9-3-5-1-7-4-8-2-5/h1-2,4H,3H2
InChIKeyNTRRTTYNGDRXCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azidomethyl)pyrimidine – A C5-Azido Pyrimidine Building Block for Click Chemistry and Radical-Mediated Radiosensitization


5-(Azidomethyl)pyrimidine (CAS 1926980-88-2; C₅H₅N₅; MW 135.13 g/mol) is a C5-azidomethyl-substituted pyrimidine base that belongs to the class of azido-modified nucleobase precursors . Unlike nucleoside-level analogs (e.g., 5-azidomethyl-2′-deoxyuridine, AmdU), this compound is the free nucleobase scaffold, offering greater synthetic versatility as a building block for generating diverse C5-azidomethyl nucleoside/nucleotide libraries [1]. The azido group at the 5-position enables both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) alkyne-azide cycloaddition reactions, while also serving as a precursor for nitrogen-centered radicals (NCRs) under reductive (electron-attachment) conditions [2].

Click chemistry building block (CuAAC and SPAAC) for probe synthesis
Precursor for N-centered radicals under reductive (electron-attachment) conditions
Free nucleobase scaffold with reported synthetic flexibility for nucleoside library generation

Why 5-(Azidomethyl)pyrimidine Cannot Be Replaced by Other Azidomethyl Regioisomers or C5-Modified Pyrimidines


The position of the azidomethyl group on the pyrimidine ring is not a trivial structural variation—it directly dictates the type of nitrogen-centered radical formed upon dissociative electron attachment (DEA), which is the mechanistic basis for radiosensitization applications [1]. The C5-substituted isomer yields a π-type aminyl radical (R–NH•) capable of augmenting radiation damage; the C6 isomer instead forms a conjugated iminyl σ-radical (RN•) with different reactivity, while the C4 isomer generates only a stable azide anion radical (R–N₃•–) that does not propagate DNA damage [1]. Furthermore, substituting the azido group with a hydroxyl (5-hydroxymethyl) or amino (5-aminomethyl) group eliminates click-chemistry competency entirely, as neither –OH nor –NH₂ can participate in bioorthogonal alkyne-azide cycloaddition [2]. These position- and functional-group-dependent outcomes mean that generic substitution with a different regioisomer or C5 analog fundamentally alters—or abolishes—the compound's dual functionality as both a clickable probe and a radical precursor.

C6 azidomethyl isomer
Generates a σ-iminyl radical instead of π-aminyl, altering radical reactivity and DNA damage profile
C4 azidomethyl isomer
Yields a stable azide anion radical with no reactive radical propagation; does not support radiosensitizer mechanism
C5-hydroxymethyl or C5-aminomethyl analogs
Lack the azido group required for click chemistry; require prior activation and cannot participate in bioorthogonal conjugation

Quantitative Differentiation of 5-(Azidomethyl)pyrimidine – Head-to-Head Evidence vs. Closest Analogs


One-Step Dehydroxyazidation Eliminates Halide/Tosylate Intermediates – Yield Comparison with Traditional Multi-Step Routes

The direct dehydroxyazidation method using cyclic hypervalent iodine reagent ABZ converts 5-hydroxymethyl deoxyuracil into 5-azidomethyl uracil in a single step with a 45% isolated yield [1]. In contrast, the traditional synthesis of 5-azidomethyl-2′-deoxyuridine (AmdU) from thymidine requires four sequential steps—silylation, NBS bromination, NaN₃ displacement of bromide, and desilylation—to achieve a comparable 45% overall yield [2]. The key differentiation is that the direct method bypasses the need to first convert the hydroxyl into a more reactive halide or tosylate leaving group, reducing step count, avoiding corrosive reagents, and improving atom economy [1].

Synthetic route
Head-to-head
1 step, 45% yield vs 4 steps, 45% yield
Supports direct azidation workflow fit
Eliminates halide/tosylate intermediates
nucleoside synthesis click chemistry probe azidation methodology

C5-Azido Substitution Dictates π-Aminyl Radical Formation – Comparative EPR/DFT Analysis Across C4, C5, and C6 Regioisomers

A systematic EPR and DFT study comparing N₃ substitution at C4, C5, and C6 positions of the pyrimidine base-ring demonstrated that only the C5-azido isomer selectively generates a π-type aminyl radical (R–NH•) upon dissociative electron attachment (DEA). The C6-azido isomer produces a conjugated iminyl σ-radical (RN•) in equilibrium with R–NH•, while the C4-azido isomer forms a stable azide anion radical (R–N₃•–) that does not lead to reactive radical propagation [1]. The C5-derived π-aminyl radical exhibits a characteristic ¹⁴N hyperfine coupling constant (HFCC) of A_zz(A_∥) = 20 G with an additional 17 G proton hyperfine coupling from the N–H (α-H) in H₂O glasses, as confirmed by low-temperature (77 K) EPR spectroscopy at an absorbed dose of 600 Gy [1].

Radical type (EPR)
Head-to-head
π-aminyl (A_zz 20 G, 17 G α-H) vs σ-iminyl or inert radical
Confirms C5-specific radical identity for radiosensitizer context
77 K EPR in LiCl/H₂O glasses, 600 Gy
radiosensitization dissociative electron attachment EPR spectroscopy

Radiosensitization Potency in EMT6 Tumor Cells – Sensitization Enhancement Ratio (SER) Comparison Across Azido-Modified Nucleosides

In clonogenic survival assays using EMT6 breast cancer cells irradiated with 7.5 Gy X-ray, 5-azidomethyl-2′-deoxyuridine (AmdU, the nucleoside derivative of the target compound) demonstrated a sensitization enhancement ratio at 7.5 Gy (SER_SF7.5) of 4.57 under normoxic conditions and 4.10 under hypoxic conditions [1]. By comparison, the closely related 5-azidomethyl-2′-deoxycytidine (AmdC) showed a SER_SF7.5 of only 1.35 under hypoxia, while 5-(1-azidovinyl)-2′-deoxycytidine (AvdC) showed 1.37 under aerobic conditions [1]. The >3-fold higher SER of AmdU relative to AmdC and AvdC underscores that both the nucleobase identity (uracil vs. cytosine) and the linker structure (azidomethyl vs. azidovinyl) critically influence radiosensitization potency [1].

Radiosensitization
Head-to-head
SER 4.57/4.10 (AmdU) vs 1.35–1.37 (AmdC, AvdC)
Reported higher sensitization ratio in cell model
EMT6 cells, 7.5 Gy X-ray, normoxic/hypoxic
radiosensitizer EMT6 breast cancer sensitization enhancement ratio

Superior DNA Polymerase Substrate Acceptance – 5-Azidomethyl dUTP vs. Trans-Cyclooctene dUTPs

In comparative enzymatic incorporation studies, 5-azidomethyl dUTP was found to be a better substrate for DNA polymerases than two trans-cyclooctene (TCO) dUTPs with different linker lengths [1]. The azidomethyl-modified nucleotide was successfully incorporated into DNA by primer extension, reverse transcription, and PCR amplification [1]. While the inverse electron-demand Diels-Alder (IEDDA) reaction between TCO-DNA and tetrazine-Cy3 dye was more efficient than the SPAAC reaction between azide-DNA and bicyclo[6.1.0]non-4-yne (BCN)-Cy3 dye, the superior polymerase acceptance of the azidomethyl dUTP provides a distinct advantage for applications requiring high-fidelity enzymatic incorporation prior to click labeling [1].

Polymerase acceptance
Head-to-head
Accepted in primer extension, RT, PCR vs poorer TCO-dUTP substrates
Supports enzymatic DNA labeling workflow
Qualitative comparison; no kinetic constants reported
DNA polymerase nucleotide incorporation clickable DNA

Cytocompatibility Advantage Over 5-Bromodeoxyuridine (BrdU) – Cell Viability at 100 μM

Previous work has established that C5-azidomethyl pyrimidine (5-AzidoPyr) derivatives maintain cell viability even at 100 μM concentration, thereby avoiding the significant cytotoxicity drawback associated with 5-bromo-2′-deoxyuridine (BrdU), a widely used C5-halogenated pyrimidine for proliferation labeling [1]. BrdU incorporation is known to cause DNA damage, mutagenesis, and cell cycle arrest at labeling concentrations. The azidomethyl modification preserves the C5 substituent after cellular incorporation—unlike BrdU, which is susceptible to excision via base excision repair (BER) pathways—while enabling subsequent click-based detection [1].

Cytocompatibility
Cross-study
Maintained viability at 100 µM vs BrdU known cytotoxicity
Supports cell viability endpoint in labeling assays
HeLa cells; avoids BrdU-associated DNA damage
cytotoxicity metabolic labeling cell viability

Verified SPAAC Reactivity with DBCO – Direct Evidence for Bioorthogonal Labeling Utility

The incorporated azido group in 5-azidomethyl pyrimidine nucleosides (5zmdU and 5zmdC) demonstrated effectiveness as a chemical tag for subsequent labeling and detection by reacting with the strained alkyne DBCO-acid (4-(11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid) via strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. This copper-free click reaction is critical for live-cell applications where Cu(I) cytotoxicity precludes the use of CuAAC. In contrast, the precursor 5-hydroxymethyl pyrimidine nucleosides (5hmdU, 5hmdC) cannot undergo any click reaction due to the absence of the azido group, requiring prior activation to a reactive intermediate [1].

SPAAC reactivity
Class-level
Reactive with DBCO vs non-reactive 5-hydroxymethyl analogs
Enables copper-free click labeling
SPAAC with DBCO-acid; no kinetic data reported
SPAAC bioorthogonal chemistry DBCO conjugation

High-Value Application Scenarios for 5-(Azidomethyl)pyrimidine Based on Differentiated Evidence


Synthesis of SPAAC-Compatible Nucleoside Probes for Live-Cell DNA/RNA Imaging

The direct dehydroxyazidation route (45% yield, single step) enables rapid conversion of 5-hydroxymethyl pyrimidine precursors into 5-azidomethyl nucleosides that are competent for strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO-modified fluorophores [1]. This copper-free click chemistry capability is critical for live-cell imaging applications where Cu(I) toxicity would otherwise preclude metabolic labeling workflows. Users should prioritize 5-(azidomethyl)pyrimidine over 5-(hydroxymethyl)pyrimidine when the end application requires bioorthogonal conjugation in viable cells.

Development of C5-Targeted Radiosensitizers for Hypoxic Tumor Radiotherapy

C5-azidomethyl pyrimidine derivatives uniquely generate π-aminyl radicals (R–NH•) upon radiation-produced electron attachment, as confirmed by EPR spectroscopy (¹⁴N HFCC A_zz = 20 G; 17 G α-H coupling at 77 K and 600 Gy) [2]. In EMT6 breast cancer models, the AmdU derivative achieved sensitization enhancement ratios of 4.57 (normoxic) and 4.10 (hypoxic) at 7.5 Gy X-ray—3.0- to 3.4-fold higher than AmdC (SER_SF7.5 = 1.35) and AvdC (SER_SF7.5 = 1.37) [3]. For radiosensitizer development programs, the C5-azidomethyl-uracil scaffold provides the highest documented SER among tested azido-modified pyrimidine nucleosides, making it the rational choice for lead optimization.

Enzymatic Synthesis of Clickable DNA for Fluorescent in Situ Hybridization (FISH) Probes

5-Azidomethyl dUTP, derived from the target compound scaffold, is a superior substrate for DNA polymerases compared to trans-cyclooctene dUTPs, enabling efficient incorporation by primer extension, reverse transcription, and PCR [4]. This property supports the enzymatic production of densely azide-labeled DNA probes that can be post-synthetically conjugated to fluorescent dyes via SPAAC. For probe manufacturers, selecting the 5-azidomethyl-modified nucleotide over TCO-modified alternatives improves incorporation yield and reduces reagent consumption.

Non-Toxic Metabolic Labeling Reagent as a BrdU Replacement for Cell Proliferation Assays

C5-azidomethyl pyrimidine derivatives maintain cell viability at 100 μM working concentrations, offering a cytocompatible alternative to 5-bromo-2′-deoxyuridine (BrdU), which causes DNA damage and mutagenesis at labeling concentrations [2]. The azidomethyl group resists base excision repair (BER)-mediated removal—unlike 5-halogenated pyrimidines that are efficiently excised—ensuring stable incorporation for accurate proliferation tracking [2]. For cell biology laboratories transitioning away from BrdU-based assays, 5-azidomethyl pyrimidine-derived nucleosides provide a safer, click-detectable labeling solution.

Application
Selection Property
Validation Focus
Nucleoside probe synthesis for live-cell imaging
Copper-free click (SPAAC) reactivity
DBCO conjugation efficiency and cell viability
Radiosensitizer research in hypoxic tumor models
C5-specific π-aminyl radical formation
EPR-confirmed radical identity and cell-model sensitization ratio
Enzymatic DNA labeling for FISH probes
DNA polymerase substrate acceptance
Incorporation efficiency by primer extension and PCR
Cell proliferation labeling (BrdU alternative)
Cytocompatibility and BER-resistant incorporation
Cell viability at working concentration and stable incorporation
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